

3-(Pyrrolidin-1-yl)butan-1-ol molecular structure and formula

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Compound of Interest

Compound Name: 3-(Pyrrolidin-1-yl)butan-1-ol

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An In-Depth Technical Guide to 3-(Pyrrolidin-1-yl)butan-1-ol

This technical guide provides a comprehensive overview of the molecular structure, formula, and available physicochemical properties of **3-(Pyrrolidin-1-yl)butan-1-ol**. The information is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics and potential applications of novel pyrrolidine derivatives.

Molecular Structure and Identifiers

3-(Pyrrolidin-1-yl)butan-1-ol is a secondary amino alcohol characterized by a pyrrolidine ring attached to a butanol backbone at the third carbon position. The presence of both a hydroxyl group and a tertiary amine makes it a molecule of interest for further chemical derivatization and biological screening.

Molecular Formula: $C_8H_{17}NO$ [\[1\]](#)[\[2\]](#)

Molecular Weight: 143.23 g/mol [\[1\]](#)[\[2\]](#)

IUPAC Name: **3-(Pyrrolidin-1-yl)butan-1-ol**

CAS Number: 158261-95-1 [\[1\]](#)[\[2\]](#)

Synonyms:

- 3-(1-PYRROLIDINYL)-1-BUTANOL[2]
- **3-(pyrrolidin-1-yl)butan-1-ol**[1]

A 2D representation of the molecular structure is provided below.

Caption: 2D molecular structure of **3-(Pyrrolidin-1-yl)butan-1-ol**.

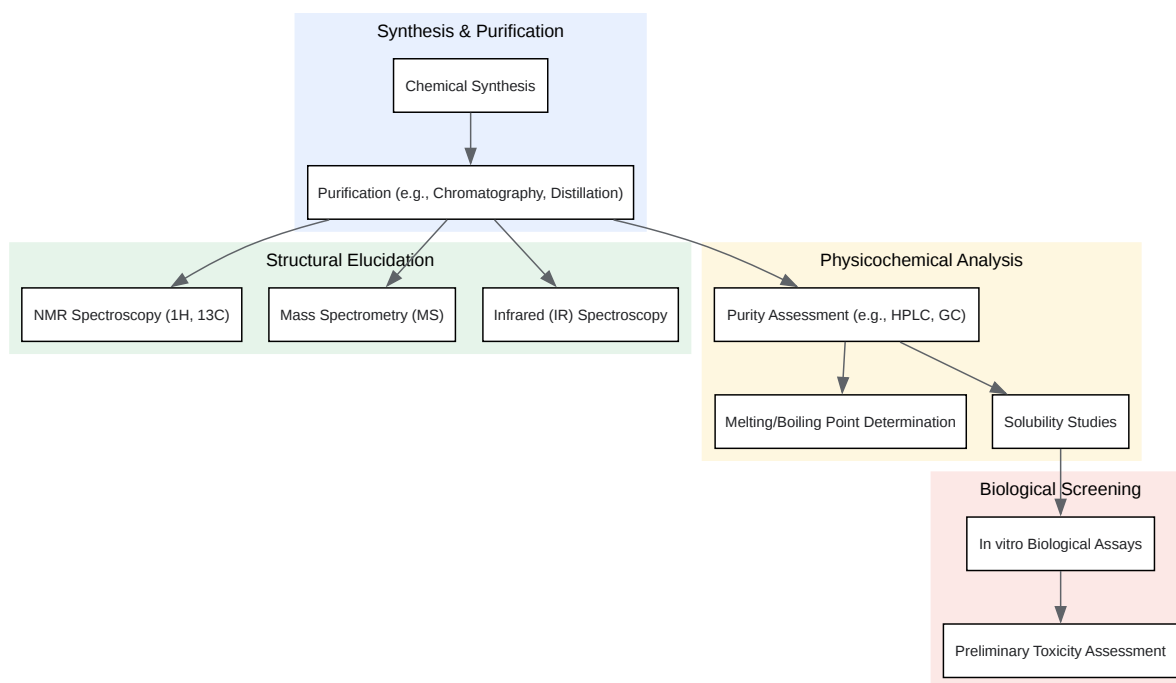
Physicochemical Properties

The known physicochemical properties of **3-(Pyrrolidin-1-yl)butan-1-ol** are summarized in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₇ NO	[1][2]
Molecular Weight	143.23 g/mol	[1][2]
Boiling Point	114 °C (at 21 Torr)	[2]
Density (Predicted)	0.981 ± 0.06 g/cm ³	[2]
pKa (Predicted)	15.00 ± 0.10	[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-(Pyrrolidin-1-yl)butan-1-ol** are not readily available in the public domain. However, a general workflow for the characterization of a novel chemical entity like this would typically involve the following stages.



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Caption: A general experimental workflow for the characterization of a novel chemical compound.

Biological Activity and Drug Development Potential

While specific biological activity data for **3-(Pyrrolidin-1-yl)butan-1-ol** has not been reported, the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs.[3] Pyrrolidine derivatives have been shown to exhibit a wide range of biological

activities, including antimicrobial, anti-inflammatory, anticancer, and central nervous system effects.[4][5] The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (the nitrogen of the pyrrolidine ring) in **3-(Pyrrolidin-1-yl)butan-1-ol** suggests that it may interact with various biological targets.

The pyrrolidine ring's non-planar, three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, which can be advantageous for achieving high-affinity and selective binding to protein targets.[3] Further research, beginning with the general workflow outlined above, would be necessary to determine the specific biological activities and therapeutic potential of **3-(Pyrrolidin-1-yl)butan-1-ol**. The synthesis of chiral variants of this molecule could also be of significant interest, as stereochemistry often plays a critical role in biological activity.[3]

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